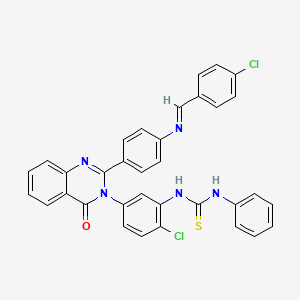

Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

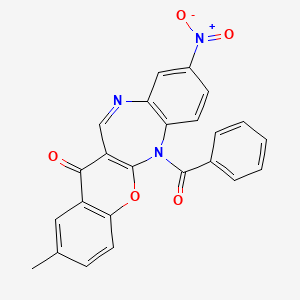

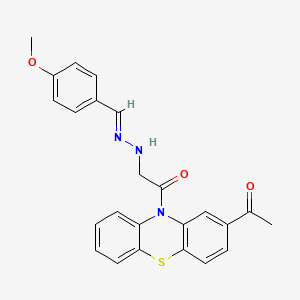

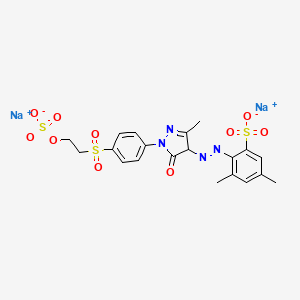

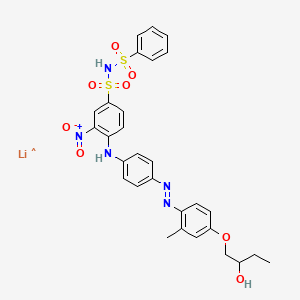

N-(2-cloro-5-(2-(4-(((4-clorofenil)metileno)amino)fenil)-4-oxo-3(4H)-quinazolinil)fenil)-N'-feniltiourea es un compuesto orgánico complejo que ha suscitado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo tiourea, un grupo quinazolinona y múltiples anillos aromáticos, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de este compuesto típicamente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común incluye la reacción de ácido 2-cloro-5-nitrobenzoico con 4-(((4-clorofenil)metileno)amino)anilina para formar un intermedio, que luego se cicla para producir el núcleo de quinazolinona.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Este compuesto puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución aromática pueden introducir diferentes grupos funcionales en los anillos aromáticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto .

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología

Biológicamente, este compuesto ha mostrado promesa en estudios relacionados con la inhibición enzimática e interacciones proteicas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos y la investigación bioquímica .

Medicina

En medicina, los derivados de este compuesto se están explorando por sus posibles efectos terapéuticos, incluidas las propiedades anticancerígenas y antimicrobianas. La investigación está en curso para comprender su mecanismo de acción y optimizar su eficacia .

Industria

Industrialmente, este compuesto se puede utilizar en la producción de productos químicos especiales y como precursor de materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo por el cual este compuesto ejerce sus efectos involucra interacciones con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y regulación celular .

Comparación Con Compuestos Similares

Compuestos similares

Derivados de tiourea: Compuestos con grupos tiourea similares pero diferentes sustituciones aromáticas.

Derivados de quinazolinona: Compuestos con el núcleo de quinazolinona pero con diferentes cadenas laterales.

Unicidad

Lo que diferencia a este compuesto es su combinación de un grupo tiourea con un grupo quinazolinona y múltiples anillos aromáticos.

Propiedades

Número CAS |

83408-69-9 |

|---|---|

Fórmula molecular |

C34H23Cl2N5OS |

Peso molecular |

620.5 g/mol |

Nombre IUPAC |

1-[2-chloro-5-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |

InChI |

InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-39-30-9-5-4-8-28(30)33(42)41(32)27-18-19-29(36)31(20-27)40-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,40,43) |

Clave InChI |

KWGBGDRPZONKSW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.